molecular formula C18H22N2 B13734209 p,p'-Azocumene CAS No. 15887-26-0

p,p'-Azocumene

Cat. No.: B13734209
CAS No.: 15887-26-0
M. Wt: 266.4 g/mol
InChI Key: BCCJRCKGVMFWDL-UHFFFAOYSA-N
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Description

p,p’-Azocumene is an organic compound belonging to the class of azoalkanes. It is characterized by the presence of an azo group (-N=N-) bonded to two cumene (isopropylbenzene) groups. This compound is of interest due to its unique photochemical properties and its ability to generate free radicals upon decomposition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of p,p’-Azocumene typically involves the reaction of cumene with a diazonium salt. One common method is the diazotization of p-nitrocumene followed by reduction to form the corresponding amine. This amine is then reacted with nitrous acid to form the diazonium salt, which subsequently undergoes coupling with another molecule of cumene to form p,p’-Azocumene .

Industrial Production Methods

Industrial production of p,p’-Azocumene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of catalysts and controlled reaction environments to facilitate the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

p,p’-Azocumene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Photodecomposition: This reaction typically requires a light source, such as UV light, to initiate the decomposition process.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Major Products Formed

Scientific Research Applications

p,p’-Azocumene has several applications in scientific research:

Mechanism of Action

The primary mechanism by which p,p’-Azocumene exerts its effects is through the generation of free radicals. Upon photodecomposition, the compound breaks down into nitrogen gas and cumyl radicals. These radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation . The molecular targets and pathways involved in these reactions depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Similar to p,p’-Azocumene but with phenyl groups instead of cumene groups.

    Azoisobutane: Contains isobutane groups instead of cumene groups.

    Azoethane: Contains ethane groups instead of cumene groups.

Uniqueness

p,p’-Azocumene is unique due to its specific structure, which allows for the generation of cumyl radicals upon decomposition. This property makes it particularly useful in applications requiring controlled radical generation, such as polymerization and radical chemistry studies .

Properties

IUPAC Name

bis(4-propan-2-ylphenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-13(2)15-5-9-17(10-6-15)19-20-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCJRCKGVMFWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15887-26-0
Record name Diazene, bis(4-(1-methylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015887260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Azocumene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIAZENE, BIS(4-(1-METHYLETHYL)PHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5727ZH00Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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